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Compound of Interest

Compound Name: (3-Phenyloxetan-3-yl)methanol

Cat. No.: B132500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-
Phenyloxetan-3-yl)methanol. Due to the limited availability of direct experimental spectra in
public databases, this guide combines data from structurally analogous compounds and
theoretical predictions to offer a detailed characterization profile, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is
intended to serve as a valuable resource for the identification and characterization of this
compound in research and development settings.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for (3-
Phenyloxetan-3-yl)methanol and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data
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Predicted Chemical

Coupling Constant

Proton Assignment _ Multiplicity
Shift (8, ppm) (J, Hz)
Phenyl-H 7.20-7.40 Multiplet
Oxetane-CH2 4.50-4.80 Multiplet
Methanol-CH2 3.70-3.90 Singlet
Hydroxyl-OH 1.5-3.0 Broad Singlet

Table 2: 13C NMR Data

Carbon Assignment

Predicted Chemical Shift (8, ppm)

Phenyl-C (quaternary) 140-145
Phenyl-CH 125-130
Oxetane-C (quaternary) 80-85
Oxetane-CH2 75-80
Methanol-CH2 65-70
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data
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Functional Group Vibrational Mode Predicted Absorption Intensity
Range (cm-1)
O-H (Alcohol) Stretching 3200-3600 Strong, Broad
C-H (Aromatic) Stretching 3000-3100 Medium
C-H (Aliphatic) Stretching 2850-3000 Medium
C=C (Aromatic) Stretching 1450-1600 Medium to Weak
C-0O (Alcohol) Stretching 1000-1260 Strong
C-O-C (Oxetane) Asymmetric Stretching  950-1000 Strong
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
Parameter Value Notes
Molecular Formula C10H1202
Molecular Weight 164.20 g/mol
Predicted [M]+e m/z 164 Molecular ion
Fragmentation may involve
loss of CH20H, cleavage of
Predicted Fragments m/z 133, 105, 91, 77 the oxetane ring, and

formation of tropylium and

phenyl cations.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:
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Dissolve approximately 5-10 mg of (3-Phenyloxetan-3-yl)methanol in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCI3, DMSO-d6).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.
. 1H NMR Spectroscopy:
Acquire the 1H NMR spectrum on a 400 MHz or 500 MHz spectrometer.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and
the co-addition of 16-32 scans to improve the signal-to-noise ratio.

. 13C NMR Spectroscopy:
Acquire the 13C NMR spectrum on the same spectrometer.

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each
unique carbon atom.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds)
are typically required due to the lower natural abundance and longer relaxation times of the
13C nucleus.

Infrared (IR) Spectroscopy

1. Sample Preparation:

e Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between
two salt plates (e.g., NaCl or KBr).

o KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr)
powder and press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:
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Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Typically, the spectrum is scanned over the range of 4000-400 cm-1.

Co-add 16-32 scans to obtain a high-quality spectrum.

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and lonization:

 Introduce the sample into the mass spectrometer via a suitable method, such as direct
infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

o For a volatile compound like (3-Phenyloxetan-3-yl)methanol, GC-MS with Electron
lonization (EI) is a common technique.

 In El, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

2. Mass Analysis and Detection:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
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Caption: Workflow for the spectroscopic characterization of (3-Phenyloxetan-3-yl)methanol.

» To cite this document: BenchChem. [Spectroscopic Profile of (3-Phenyloxetan-3-yl)methanol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132500#spectroscopic-data-of-3-phenyloxetan-3-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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